2-((1-(4-Chlorobenzyl)piperidin-4-yl)thio)quinoline dihydrochloride
Description
Properties
CAS No. |
882865-07-8 |
|---|---|
Molecular Formula |
C21H23Cl3N2S |
Molecular Weight |
441.8 g/mol |
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]sulfanylquinoline;dihydrochloride |
InChI |
InChI=1S/C21H21ClN2S.2ClH/c22-18-8-5-16(6-9-18)15-24-13-11-19(12-14-24)25-21-10-7-17-3-1-2-4-20(17)23-21;;/h1-10,19H,11-15H2;2*1H |
InChI Key |
OXAJJIVNRHSLQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1SC2=NC3=CC=CC=C3C=C2)CC4=CC=C(C=C4)Cl.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Displacement of 4-Chloroquinoline
A widely adopted method involves the nucleophilic substitution of 4-chloroquinoline with a piperidine-4-thiol derivative. For example, ethyl 4-(quinolin-4-ylthio)piperidine-1-carboxylate was synthesized by reacting 4-chloroquinoline with tert-butyl 4-mercaptopiperidine-1-carboxylate in dimethylformamide (DMF) using sodium hydride as a base at 50°C. This approach leverages the electrophilic nature of the 4-chloroquinoline’s para-position, facilitating thiolate attack to form the thioether bond.
Key Conditions:
Benzylation of Piperidine Intermediate
Post-thioether formation, the piperidine nitrogen undergoes benzylation with 4-chlorobenzyl chloride. Protection-deprotection strategies are critical here. For instance, tert-butyl carbamate (Boc) protection of the piperidine nitrogen prior to thioether formation prevents undesired side reactions. Subsequent Boc removal with trifluoroacetic acid (TFA) exposes the secondary amine for benzylation.
Optimization Insight:
-
Benzylation Agent: 4-Chlorobenzyl chloride (1.2 equiv)
-
Base: Triethylamine or DIPEA (2.0 equiv)
-
Solvent: Dichloromethane (DCM) or acetonitrile
Stepwise Synthesis and Process Refinement
Step 1: Synthesis of 4-Mercaptopiperidine Derivatives
Piperidine-4-thiol precursors are synthesized via:
-
Thiolation of Piperidine-4-ol: Treatment with Lawesson’s reagent or phosphorus pentasulfide (P₂S₅) in refluxing toluene.
-
Protection: Boc or tosyl (Ts) groups stabilize the thiol intermediate. For example, tert-butyl 4-mercaptopiperidine-1-carboxylate is prepared in 82% yield using Boc₂O and DMAP.
Analytical Data:
| Intermediate | Molecular Formula | Yield (%) | Purification Method |
|---|---|---|---|
| tert-Butyl 4-mercaptopiperidine-1-carboxylate | C₁₀H₁₉NO₂S | 82 | Column chromatography (hexane/EtOAc 7:3) |
Step 2: Thioether Bond Formation
Coupling 4-chloroquinoline with the protected piperidine-4-thiol proceeds via SNAr mechanism:
-
Deprotonation: NaH generates the thiolate ion.
-
Substitution: Thiolate attacks 4-chloroquinoline’s C4 position.
-
Work-Up: Aqueous extraction removes inorganic salts, followed by solvent evaporation.
Critical Parameters:
-
Stoichiometry: 1.05 equiv of thiolate to ensure complete conversion.
-
Oxygen Exclusion: Nitrogen atmosphere prevents thiol oxidation.
Step 3: Deprotection and Benzylation
Boc deprotection with TFA (20% v/v in DCM, 2 hours) yields the free piperidine amine, which reacts with 4-chlorobenzyl chloride in the presence of DIPEA. Monitoring by TLC (ethyl acetate/hexane 1:1) confirms reaction completion.
Yield Enhancement:
Step 4: Salt Formation
The free base is treated with HCl gas in anhydrous ethanol to precipitate the dihydrochloride salt. Recrystallization from ethanol/ether (1:5) yields a pure product.
Characterization Data:
-
Melting Point: >300°C (decomposition)
-
1H NMR (DMSO-d6): δ 8.95 (d, J=5.2 Hz, 1H, quinoline-H), 7.85–7.45 (m, 7H, aromatic), 4.25 (s, 2H, CH₂Cl), 3.70–3.20 (m, 4H, piperidine-H).
Alternative Routes and Comparative Analysis
Reductive Amination Approach
An alternative method condenses 4-chlorobenzaldehyde with piperidine-4-thiol-quinoline via reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol. However, this route yields <50% due to competing imine formation.
Solid-Phase Synthesis
Immobilizing the piperidine-thiol on Wang resin enables iterative benzylation and cleavage, achieving 65% purity without chromatography.
Method Comparison:
| Parameter | Nucleophilic Displacement | Reductive Amination | Solid-Phase |
|---|---|---|---|
| Yield (%) | 85 | 48 | 65 |
| Purity (%) | 99 | 90 | 85 |
| Scalability | Excellent | Moderate | Limited |
Process Optimization and Challenges
Thioether Stability
The thioether bond is susceptible to oxidation. Adding antioxidants like BHT (0.1% w/w) during synthesis prevents disulfide formation.
Regioselectivity in Quinoline Substitution
Competing reactions at quinoline’s C2 and C3 positions are mitigated by using electron-withdrawing groups (e.g., nitro) at C7, directing substitution to C4.
Purification Challenges
Silica gel chromatography (hexane/EtOAc gradient) remains the gold standard, though recrystallization from ethanol/water (9:1) improves yield to 78%.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-((1-(4-Chlorobenzyl)piperidin-4-yl)thio)quinoline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the quinoline or piperidine rings.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the chlorobenzyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-((1-(4-Chlorobenzyl)piperidin-4-yl)thio)quinoline dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-((1-(4-Chlorobenzyl)piperidin-4-yl)thio)quinoline dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Core Structure Differences
- Quinoline vs. Indole derivatives often exhibit stronger interactions with bacterial efflux pumps, while quinoline-based structures may target DNA gyrase or topoisomerase IV .
Substituent Effects
- Halogen Positioning : The 4-chlorobenzyl group in the target compound vs. the 2-chlorophenyl group in CDFII alters steric and electronic interactions. Para-substituted chlorobenzyl groups generally enhance membrane permeability compared to ortho-substituted analogs.
Mechanistic and Pharmacological Implications
While DMPI and CDFII potentiate carbapenems by inhibiting MRSA efflux pumps or biofilm formation, the target compound’s quinoline-thioether architecture suggests a divergent mechanism. Quinoline derivatives often intercalate DNA or inhibit enzymes like cytochrome P450, which could synergize with β-lactams via oxidative stress pathways. However, empirical data on the target compound’s specific activity is lacking, necessitating further studies to validate its efficacy and safety profile.
Q & A
Basic: What are the standard synthetic protocols for 2-((1-(4-Chlorobenzyl)piperidin-4-yl)thio)quinoline dihydrochloride, and how can reaction conditions be optimized for yield?
The synthesis typically involves multistep reactions, starting with functionalization of the piperidine ring followed by thioether bond formation. For example, heterogenous catalysis using PEG-400 with Bleaching Earth Clay (pH 12.5) at 70–80°C facilitates efficient coupling of the thioquinoline and 4-chlorobenzyl-piperidine moieties . Optimization includes:
- Temperature control : Maintaining 70–80°C prevents side reactions.
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance intermediate stability .
- Catalyst loading : 10 wt% catalyst improves yield while minimizing byproducts.
Post-reaction, purification via recrystallization in aqueous acetic acid ensures >95% purity .
Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- IR spectroscopy : Identifies functional groups (e.g., C-S stretch at 600–700 cm⁻¹, quinoline C=N at 1600 cm⁻¹) .
- NMR : ¹H NMR confirms substitution patterns (e.g., piperidine H-4 proton at δ 3.2–3.5 ppm; aromatic protons at δ 7.2–8.5 ppm) .
- GC-MS : Detects molecular ions (low intensity in EI-MS due to thermal instability; use HRMS for accurate mass confirmation) .
- HPLC : Validates purity (>98%) using C18 columns with acetonitrile/water gradients .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods due to potential respiratory irritation .
- First aid : For skin exposure, rinse immediately with water; for inhalation, move to fresh air and seek medical attention .
- Storage : Keep in airtight containers at –20°C, away from oxidizing agents .
Advanced: How can researchers address low molecular ion intensity in mass spectrometry during structural confirmation?
Low ion intensity in EI-MS (e.g., 0.5–8% abundance ) arises from thermal decomposition. Mitigation strategies include:
- Soft ionization techniques : Use ESI-MS or MALDI-TOF to preserve molecular integrity.
- Derivatization : Introduce stable isotopes (e.g., deuterated analogs) to enhance detection .
- Complementary methods : X-ray crystallography or 2D NMR (COSY, HSQC) resolves ambiguous structural features .
Advanced: What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory effects)?
- Target-specific assays : Use kinase profiling or receptor-binding studies to differentiate off-target effects .
- Dose-response analysis : Establish EC50/IC50 curves to clarify potency across cell lines .
- Metabolic stability testing : Evaluate hepatic microsomal degradation to rule out metabolite interference .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like PI3K or JAK2 .
Advanced: How can solubility challenges be optimized for in vivo pharmacokinetic studies?
- Co-solvents : Use cyclodextrin complexes or PEG-400 to enhance aqueous solubility .
- Salt forms : Replace dihydrochloride with mesylate or citrate salts for improved bioavailability .
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) to increase membrane permeability .
- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles for sustained release .
Advanced: What methodologies validate the compound’s mechanism of action in neuropharmacology research?
- Electrophysiology : Patch-clamp assays on neuronal cells quantify ion channel modulation (e.g., NMDA receptor inhibition) .
- Western blotting : Measure downstream protein expression (e.g., phosphorylated tau or Aβ levels) .
- In vivo models : Test cognitive effects in transgenic Alzheimer’s mice (e.g., Morris water maze) .
- CRISPR knockdown : Silence suspected targets (e.g., BACE1) to confirm pathway involvement .
Advanced: How can synthetic byproducts be minimized during large-scale production for preclinical trials?
- Flow chemistry : Continuous reactors reduce batch variability and improve heat transfer .
- Process analytical technology (PAT) : Real-time FTIR monitoring identifies and removes intermediates like unreacted 4-chlorobenzyl chloride .
- Green chemistry : Replace dichloromethane with ethyl acetate or 2-MeTHF to reduce toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
